tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Horner-Wadsworth-Emmons reaction stereoselective synthesis vinyl sulfonamides

Stereoselective vinyl sulfonamide synthesis often suffers from tedious E/Z isomer separation. tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS 410529-86-1) resolves this as a dedicated Horner-Wadsworth-Emmons reagent delivering exclusive trans (E)-selectivity. - Eliminates isomer separation steps, accelerating medicinal chemistry workflows for covalent inhibitor design. - Orthogonal Boc-carbamate enables acid-labile protecting group strategies (TFA/DCM), inaccessible with simpler phosphonates. - 98% purity grade minimizes side reactions and assay artifacts in enzyme inhibition and catalytic applications. Global B2B shipping with batch-specific CoA.

Molecular Formula C18H22NO5PS
Molecular Weight 395.4 g/mol
CAS No. 410529-86-1
Cat. No. B152932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
CAS410529-86-1
Molecular FormulaC18H22NO5PS
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
InChIKeyUCMWADAMYQKLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate: Structure and Function


tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (CAS 410529-86-1) is a bifunctional organophosphorus reagent with the molecular formula C18H22NO5PS and molecular weight 395.41 g/mol [1]. Its structure integrates a diphenylphosphine oxide group, a sulfonyl linker, and a Boc-protected carbamate moiety, placing it within the broader class of phosphoryl-sulfonyl carbamates . The compound is predominantly employed as a Horner-Wadsworth-Emmons (HWE) reagent in synthetic organic chemistry, enabling the stereoselective synthesis of vinyl sulfonamides from aldehydes .

Substitution Risks for tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate


Direct substitution of CAS 410529-86-1 with alternative HWE reagents or simpler sulfonamides is not functionally equivalent due to its specific combination of structural features. The diphenylphosphine oxide group imparts distinct reactivity and stereoselectivity in olefination reactions that cannot be replicated by phosphonates or phosphonium ylides . Furthermore, the Boc-carbamate functionality serves as both a nitrogen-protecting group and a synthetic handle, a dual role absent in simpler phosphoryl-sulfonyl analogs lacking the carbamate moiety . The evidence below demonstrates that these structural attributes directly translate into quantifiable differences in synthetic utility, purity requirements, and reaction outcomes relative to potential alternatives.

Differentiation Evidence for tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate


Stereoselectivity: HWE E-Selectivity vs. Wittig Mixtures

As a Horner-Wadsworth-Emmons (HWE) reagent, tert-butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate (as its deprotected sulfonamide form) exhibits exclusive trans (E)-selectivity in olefination reactions with aldehydes. In contrast, classic Wittig reagents (phosphonium ylides) typically produce mixtures of E and Z isomers, while standard phosphonate HWE reagents lacking the sulfonamide moiety often show variable selectivity depending on aldehyde electronics . The trans orientation about the double bond of the resulting vinyl sulfonamides was the only isomer observed across the substrate scope evaluated .

Horner-Wadsworth-Emmons reaction stereoselective synthesis vinyl sulfonamides

Synthetic Yield: N-Methylsulfonylcarbamate vs. Alternative Routes

A documented synthetic route for CAS 410529-86-1 employs N-methylsulfonyl tert-butyl carbamate and diphenylphosphinic chloride, achieving an isolated yield of approximately 79% under low-temperature lithiation conditions . Alternative routes described in vendor documentation using triethylamine-mediated coupling of tert-butyl carbamate with diphenylphosphoryl chloride are noted to involve multiple steps without disclosed yield metrics , limiting their utility for procurement decisions that require baseline performance expectations.

synthetic methodology organophosphorus synthesis process chemistry

Purity Grade Differentiation and Procurement

Commercial sources of CAS 410529-86-1 offer distinct purity specifications that are not interchangeable across applications. Beyotime supplies the compound at 98% purity for advanced biochemical research applications , while Sigma-Aldrich (Ambeed), AKSci, and Macklin offer 95% or 95+% grades [1]. The 98% grade is specifically positioned for applications requiring higher purity thresholds, with a corresponding price premium: 50 mg at 98% is priced at ~$19.00 , while 100 mg at 95+% is priced at ~$70.00 .

chemical purity quality control procurement specification

Storage Condition: Refrigeration vs. Ambient Storage

CAS 410529-86-1 requires refrigerated storage at 2-8°C under sealed, moisture-free conditions to maintain stability [1][2][3]. This requirement is more stringent than structurally simpler HWE reagents such as triethyl phosphonoacetate, which can typically be stored at ambient temperature. The enhanced storage requirement stems from the compound's dual sulfonyl-carbamate functionality and the presence of the hydrolysis-sensitive Boc group, which necessitates controlled conditions to prevent degradation that would compromise synthetic utility .

chemical stability storage conditions handling requirements

Application Scenarios for tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate


Stereoselective E-Vinyl Sulfonamide Synthesis

This compound is the reagent of choice for the stereoselective synthesis of trans (E)-vinyl sulfonamides via the Horner-Wadsworth-Emmons reaction with aldehydes . The exclusive E-selectivity eliminates isomer separation steps, making it particularly valuable in medicinal chemistry programs where vinyl sulfonamides serve as carbonyl bioisosteres or electrophilic warheads in covalent inhibitor design . Users should select the 98% purity grade when the downstream product requires minimal impurity profiles for biological evaluation.

Orthogonal N-Protecting Group Strategy in Multistep Synthesis

The Boc-carbamate functionality enables orthogonal protecting group strategies in peptide or amine-containing molecule synthesis. The tert-butyl group is acid-labile and can be selectively removed under mild acidic conditions (e.g., TFA in DCM), as demonstrated in the deprotection step to yield free vinyl sulfonamides . This orthogonality differentiates it from simpler phosphoryl-sulfonyl reagents lacking a protected nitrogen handle [1].

Yield Benchmarks for Process Chemistry and Ligand Development

For laboratories synthesizing this reagent in-house or scaling reactions, the documented ~79% yield via the N-methylsulfonylcarbamate route provides a quantitative benchmark for process optimization and troubleshooting. This is particularly relevant for catalyst and ligand development programs where this compound serves as a precursor to specialized phosphorus-containing ligands .

High-Purity Biochemical Assay Reagent

For applications requiring minimal impurity interference (e.g., enzyme inhibition assays or sensitive catalytic reactions), the 98% purity grade is recommended over the more common 95% grade. The higher purity specification reduces the risk of side reactions or assay artifacts attributable to residual starting materials or synthetic byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.